5-PYRIMIDINECARBONYL CHLORIDE
Overview
Description
5-PYRIMIDINECARBONYL CHLORIDE is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound Pyrimidine-5-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Applications
- Pyrimidine-5-carbonyl chloride plays a role in the synthesis of various compounds. For example, it is used in the synthesis of pyrido[2,3-d]pyrimidines through a two-step procedure involving amides and tetrazolo[1,5-a]pyridine-8-carbonyl chloride, which undergoes an intramolecular aza-Wittig reaction (Chan & Faul, 2006).
- It is also involved in synthesizing antitumor compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its importance in medicinal chemistry (Grivsky et al., 1980).
Chemical Properties and Derivatives
- Pyrimidine-5-carbonyl chloride is used in developing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing its versatility in creating a range of chemical structures (Komkov et al., 2021).
- In another study, bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized, starting from 2-chloropyrimidine, demonstrating its use in producing compounds with biological activities like antioxidant properties (Rani et al., 2012).
Biological and Medicinal Research
- Pyrimidine-5-carbonyl chloride derivatives have been studied for their cytotoxic properties against various cell lines, highlighting their potential in cancer research and therapy (Stolarczyk et al., 2021).
- Novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds synthesized from pyrimidine-5-carbonyl chloride derivatives have been explored for their potential applications in medicine and pharmaceuticals (Bakhite et al., 2005).
Other Relevant Research
- The role of pyrimidine-5-carbonyl chloride in synthesizing pyrazole- and pyrimidine-based derivatives for potential AIDS chemotherapy highlights its significance in developing treatments for infectious diseases (Ajani et al., 2019).
- Research into the C-C bond formation at the C-5 position of dimethyluracil derivatives using pyrimidine-5-carbonyl chloride derivatives showcases its utility in nucleoside analog synthesis, which is crucial for antitumor or antiviral drug development (Youn, 2004).
Mechanism of Action
Target of Action
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is known to interact with several targets in the body. The primary targets of pyrimidine derivatives are often enzymes involved in cellular processes. For instance, pyrimidine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein kinase involved in the regulation of the cell cycle . Additionally, pyrimidine derivatives have been reported to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) , both of which play crucial roles in inflammation and cancer progression .
Mode of Action
For instance, they can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of Prostaglandin E2 (PGE2), a key mediator of inflammation .
Biochemical Pathways
Pyrimidine-5-carbonyl chloride, like other pyrimidine derivatives, is likely to affect several biochemical pathways. Pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Pharmacokinetics
Pyrimidine analogues are generally considered prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate .
Result of Action
The result of the action of Pyrimidine-5-carbonyl chloride is likely to depend on its specific targets and mode of action. Generally, the inhibition of target enzymes by pyrimidine derivatives can lead to a variety of cellular effects. For instance, the inhibition of CDK2 can disrupt the cell cycle, potentially leading to the death of cancer cells . Similarly, the dual inhibition of EGFR and COX-2 can have anti-inflammatory and anti-cancer effects .
Future Directions
Pyrimidines, including Pyrimidine-5-carbonyl chloride, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research directions may focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
For instance, pyrimidines are integral parts of nucleic acids, playing crucial roles in DNA and RNA biosynthesis .
Cellular Effects
Pyrimidines and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids and certain vitamins .
Properties
IUPAC Name |
pyrimidine-5-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5(9)4-1-7-3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXXURQUMEXDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578777 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40929-48-4 | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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